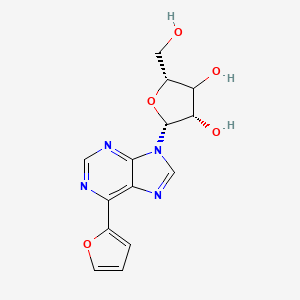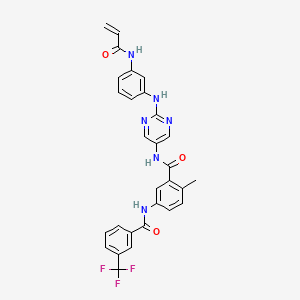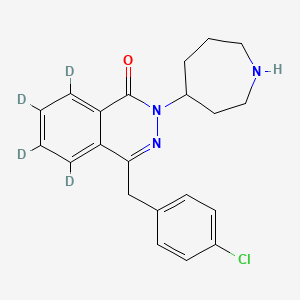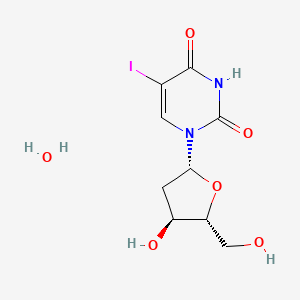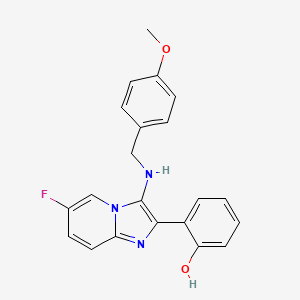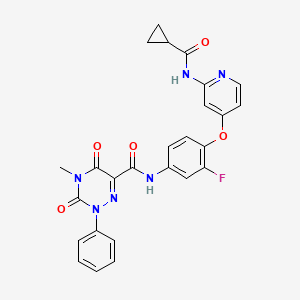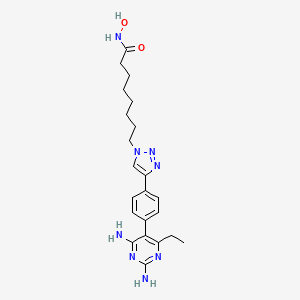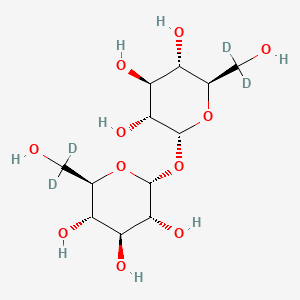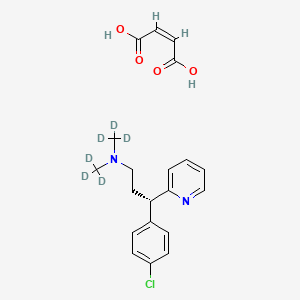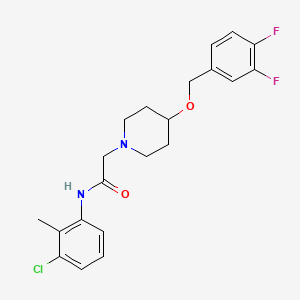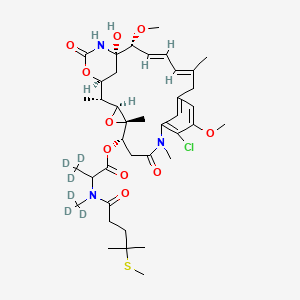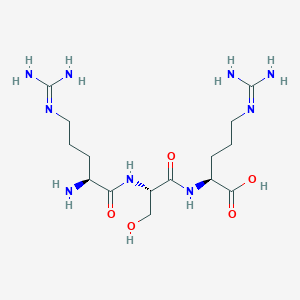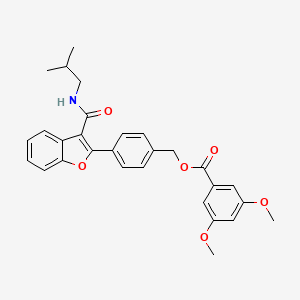
Grp78-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grp78-IN-2 is a small molecule inhibitor specifically designed to target glucose-regulated protein 78 (GRP78), a chaperone protein predominantly expressed in the lumen of the endoplasmic reticulum. GRP78 plays a crucial role in protein folding and assembly, and its overexpression has been linked to various diseases, including cancer and viral infections . This compound has garnered significant attention for its potential therapeutic applications, particularly in oncology and virology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Grp78-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity for GRP78.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound’s quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Grp78-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within this compound, altering its chemical properties.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often evaluated for their efficacy in targeting GRP78 and their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Grp78-IN-2 has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a tool to study protein folding and chaperone activity in the endoplasmic reticulum.
Biology: Researchers utilize this compound to investigate the role of GRP78 in cellular stress responses and its involvement in disease progression.
Medicine: this compound shows promise as a therapeutic agent in cancer treatment by inhibiting GRP78, which is often overexpressed in tumor cells.
Wirkmechanismus
Grp78-IN-2 exerts its effects by binding to the ATPase domain of GRP78, inhibiting its chaperone activity. This binding disrupts the protein folding process in the endoplasmic reticulum, leading to the accumulation of misfolded proteins and inducing cellular stress responses. The inhibition of GRP78 can trigger apoptosis in cancer cells and reduce viral replication in infected cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
YUM70: Another GRP78 inhibitor that induces endoplasmic reticulum stress-mediated apoptosis in cancer cells.
Hydroxyquinoline Analogues: These compounds also target GRP78 and have shown efficacy in preclinical models of cancer.
Uniqueness of Grp78-IN-2
This compound is unique due to its high specificity and binding affinity for GRP78. Unlike other inhibitors, this compound has been optimized to minimize off-target effects, making it a promising candidate for therapeutic development. Its ability to induce apoptosis in cancer cells and inhibit viral replication highlights its potential as a versatile therapeutic agent .
Eigenschaften
Molekularformel |
C29H29NO6 |
|---|---|
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
[4-[3-(2-methylpropylcarbamoyl)-1-benzofuran-2-yl]phenyl]methyl 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C29H29NO6/c1-18(2)16-30-28(31)26-24-7-5-6-8-25(24)36-27(26)20-11-9-19(10-12-20)17-35-29(32)21-13-22(33-3)15-23(14-21)34-4/h5-15,18H,16-17H2,1-4H3,(H,30,31) |
InChI-Schlüssel |
ZOOABDGOSXPCAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)COC(=O)C4=CC(=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


